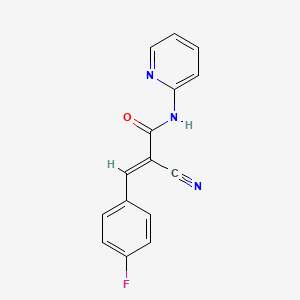

(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide

CAS No.: 488706-46-3

Cat. No.: VC13247888

Molecular Formula: C15H10FN3O

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488706-46-3 |

|---|---|

| Molecular Formula | C15H10FN3O |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | (E)-2-cyano-3-(4-fluorophenyl)-N-pyridin-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C15H10FN3O/c16-13-6-4-11(5-7-13)9-12(10-17)15(20)19-14-3-1-2-8-18-14/h1-9H,(H,18,19,20)/b12-9+ |

| Standard InChI Key | GKFYXSRHHNXJOC-FMIVXFBMSA-N |

| Isomeric SMILES | C1=CC=NC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |

| SMILES | C1=CC=NC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |

Introduction

Structural and Physicochemical Properties

The compound’s structure features a central acrylamide core with a 4-fluorophenyl group at the β-position and a pyridin-2-yl moiety attached via the amide nitrogen. The (E)-configuration of the α,β-unsaturated carbonyl system is critical for its electronic and steric interactions with biological targets . Key physicochemical properties include:

The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system and influencing binding affinity to enzymatic active sites . The pyridine ring contributes to solubility and hydrogen-bonding interactions, as observed in structurally related kinase inhibitors .

Biological Activities and Mechanisms

Tyrosinase Inhibition

Structurally related CPA analogs (e.g., (E)-2-cyano-3-(substituted phenyl)acrylamide) exhibit potent tyrosinase inhibitory activity. In one study, CPA2 (IC₅₀ = 25 µM) suppressed melanogenesis in B16F10 cells without cytotoxicity, rivaling the efficacy of kojic acid . Docking simulations suggest the α,β-unsaturated carbonyl system forms reversible covalent bonds with catalytic cysteine residues in tyrosinase . While direct data for this compound is lacking, its structural similarity implies potential utility in treating hyperpigmentation disorders.

Kinase Inhibition

The 2-cyanoacrylamide moiety is a hallmark of reversible covalent inhibitors targeting kinases like TAK1 (Transforming Growth Factor β-Activated Kinase 1). For instance, derivative 13h (IC₅₀ = 27 nM) inhibited TAK1 by forming a reversible bond with Cys174, demonstrating selectivity over off-target proteins . This compound’s pyridine ring may similarly engage in π-π interactions within kinase ATP-binding pockets, warranting evaluation against TAK1 and related oncogenic kinases.

Future Research Directions

-

Synthesis Optimization:

-

Target Identification:

-

Preclinical Studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume